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Compound of Interest

Compound Name: ZWA4864 free base

Cat. No.: B8216099

Executive Summary: This technical guide addresses the target validation of "ZW4864 free
base." Initial research indicates a potential ambiguity in nomenclature between ZW4864, a
small molecule inhibitor, and Zanidatamab (formerly ZW25), a bispecific antibody. Given the
common prefix and the context of advanced drug development, it is highly probable that the
intended subject of this inquiry is Zanidatamab, a well-documented HER2-targeted antibody.

This document will first provide a comprehensive guide to the target validation of Zanidatamab.
Subsequently, a concise summary of the target validation for ZW4864, the [3-catenin/BCL9
protein-protein interaction inhibitor, will be presented to ensure completeness.

Part 1: Zanidatamab (ZW25) - A Bispecific Antibody
Targeting HER2

Zanidatamab is an investigational humanized bispecific antibody that targets the human
epidermal growth factor receptor 2 (HER?2).[1] It is engineered to simultaneously bind two
distinct, non-overlapping epitopes on the HER2 receptor, a mechanism known as biparatopic
binding.[1] This dual-targeting approach leads to a unique and potent anti-tumor activity, which
has shown promise in various HER2-expressing solid tumors.[2][3]

The Molecular Target: HER2/ERBB2

HER2 (Human Epidermal Growth Factor Receptor 2), also known as ERBB2, is a receptor
tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis.[4]
Overexpression or amplification of the HER2 gene is a key driver in several cancers, including
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subsets of breast, gastric, and biliary tract cancers. Upon dimerization, the HER2 receptor
activates downstream signaling pathways, such as the MAPK and PI3K/AKT pathways,
promoting uncontrolled cell growth and survival.

Mechanism of Action of Zanidatamab

Zanidatamab's biparatopic design confers a multi-faceted mechanism of action that
distinguishes it from other HER2-targeted therapies like trastuzumab and pertuzumab. It binds
to two distinct HER2 extracellular domains: the dimerization domain (ECD2, the binding site of
pertuzumab) and the juxtamembrane domain (ECD4, the binding site of trastuzumab).

This dual binding leads to:

» Dual HER2 Signal Blockade: By engaging two separate domains, Zanidatamab effectively
prevents HER2 dimerization and subsequent activation of downstream signaling pathways
that promote tumor growth.

» Enhanced Receptor Clustering and Internalization: The cross-linking of HER2 receptors on
the cell surface by Zanidatamab induces unique receptor clustering and rapid internalization,
leading to the removal and degradation of HER2 from the cell surface. This downregulation
of the target protein further diminishes its oncogenic signaling.

o Potent Immune-Mediated Cytotoxicity: Zanidatamab's Fc region can engage immune effector
cells, leading to robust antibody-dependent cellular cytotoxicity (ADCC) and antibody-
dependent cellular phagocytosis (ADCP). Furthermore, it potently induces complement-
dependent cytotoxicity (CDC), a mechanism not strongly observed with trastuzumab or
pertuzumab.
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Quantitative Data for Target Validation

The efficacy and target engagement of Zanidatamab have been quantified in both preclinical
and clinical studies.
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Parameter

Value | Result

Context Reference(s)

Preclinical Efficacy

Complement-
Dependent
Cytotoxicity (CDC)

Potent CDC mediated
with human

complement serum.

In HER2-
overexpressing tumor
cells; trastuzumab and
pertuzumab were

inactive.

Tumor Growth

Inhibition

Superior to
trastuzumab and the
combination of
trastuzumab +

pertuzumab.

In HER2-
overexpressing gastric
cancer xenografts
(NCI-N87 and SK-BR-

3 models).

Clinical Efficacy

Objective Response
Rate (ORR)

41.3% (95% Cl: 30.4-
52.8)

Phase 2b HERIZON-
BTC-01 trial in
previously treated
HER2-positive biliary
tract cancer (BTC).

Median Duration of

Response (DoR)

14.9 months (95% CI:
7.4, not reached)

Updated follow-up
from HERIZON-BTC-
01 trial.

Median Overall
Survival (OS)

15.5 months (95% ClI:
10.4, 18.5)

Updated follow-up
from HERIZON-BTC-
01 trial.

Progression-Free
Survival (PFS)

Statistically significant
improvement vs.
trastuzumab +

chemotherapy.

Phase 3 HERIZON-
GEA-01 trial in first-
line HER2-positive
gastroesophageal
adenocarcinoma
(GEA).

Experimental Protocols for Target Validation
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Validating the target engagement and mechanism of action of Zanidatamab involves a suite of
biophysical, in vitro, and in vivo assays.
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Target Validation Workflow for Zanidatamab

1. Surface Plasmon Resonance (SPR):

o Objective: To quantify the binding kinetics (association and dissociation rates) of
Zanidatamab to the HER2 extracellular domain.

e Methodology: Recombinant HER2 protein is immobilized on a sensor chip. Zanidatamab is
flowed over the chip at various concentrations. The change in mass on the sensor surface is
measured in real-time to determine the on-rate (ka), off-rate (kd), and dissociation constant
(KD). Experiments can be designed to demonstrate trans-binding by varying the density of
HER?2 on the chip.

2. Cell-Based Binding and Internalization Assays:

o Objective: To confirm binding to cell-surface HER2 and visualize receptor clustering and
internalization.

o Methodology:

o Flow Cytometry: HER2-overexpressing cancer cell lines (e.g., SK-BR-3, NCI-N87) are
incubated with fluorescently labeled Zanidatamab. The intensity of fluorescence is
measured to quantify binding.
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o Confocal Microscopy: Cells are treated with fluorescently labeled Zanidatamab and
imaged over time. This allows for the visualization of HER2 receptor clustering (capping)
on the cell surface followed by internalization into intracellular vesicles.

3. Complement-Dependent Cytotoxicity (CDC) Assay:
» Objective: To measure the ability of Zanidatamab to induce complement-mediated cell lysis.

» Methodology: HER2-positive tumor cells are incubated with Zanidatamab in the presence of
a source of active human complement (e.g., human serum). Cell death is quantified by
measuring the release of an intracellular enzyme (like LDH) or using a viability dye (like
propidium iodide).

4. In Vivo Xenograft Models:
» Objective: To evaluate the anti-tumor efficacy of Zanidatamab in a living organism.

e Methodology: Immunocompromised mice are implanted with HER2-overexpressing human
tumor cells (e.g., gastric cancer GXA-3054 or NCI-N87). Once tumors are established, mice
are treated with Zanidatamab, control antibodies (e.g., trastuzumab + pertuzumab), or a
vehicle. Tumor volume is measured over time to assess the inhibition of tumor growth.

Part 2: ZWA4864 Free Base - A 3-catenin/BCL9
Inhibitor

Z\W4864 is an orally active, selective small-molecule inhibitor that disrupts the protein-protein
interaction (PPI) between B-catenin and B-Cell lymphoma 9 (BCL9). This interaction is a critical
downstream step in the Wnt/(3-catenin signaling pathway, which is frequently hyperactivated in
various cancers.

The Molecular Target: B-catenin/BCL9 Interaction

In the canonical Wnt signaling pathway, the accumulation of 3-catenin in the nucleus and its
subsequent binding to TCF/LEF transcription factors is a key event. This complex requires the
co-activator BCL9 to initiate the transcription of oncogenic target genes like c-Myc and Cyclin
D1. Disrupting the -catenin/BCL9 interaction is a therapeutic strategy to selectively inhibit this
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oncogenic transcription without affecting -catenin's other essential cellular functions, such as
cell adhesion.

ZW4864 Mechanism of Action of ZW4864
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Mechanism of Action of ZW4864

Quantitative Data for Target Validation

The potency and selectivity of ZW4864 have been characterized using various biochemical and
cell-based assays.
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Parameter Value Context Reference(s)
Biochemical Assays
AlphaScreen
Ki (B-catenin/BCL9 competitive inhibition
0.76 pM )
PPI) assay using full-length
[3-catenin.
IC50 (B-catenin/BCL9
0.87 uM AlphaScreen assay.

PPI)

KD (Biotin-Z\W4864:pB-

catenin)

0.77 + 0.063 pM

AlphaScreen
saturation binding

assay.

Selectivity vs. B-

catenin/E-cadherin

229-fold

AlphaScreen

selectivity assay.

Cell-Based Assays

IC50 (TOPFlash

Luciferase Assay)

11 pM (HEK293), 7.0
UM (SW480), 6.3 uM
(MDA-MB-468)

Measures inhibition of
[-catenin-dependent

transcription.

IC50 (Cell Growth

In Wnt-dependent

o 9.6—-76 uM
Inhibition) cancer cells.
Pharmacokinetics
Oral Bioavailability (F)  83% In C57BL/6 mice.

Experimental Protocols for Target Validation

1. AlphaScreen (Amplified Luminescent Proximity Homestead Assay):

o Objective: To measure the disruption of the -catenin/BCL9 interaction in a high-throughput

format.

» Methodology: Biotinylated BCL9 peptide and GST-tagged [-catenin protein are used.

Streptavidin-coated Donor beads bind the biotinylated peptide, and anti-GST-coated
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Acceptor beads bind the protein. When in proximity, laser excitation of the Donor bead
results in a singlet oxygen transfer to the Acceptor bead, producing a light signal. ZW4864
competes with the BCL9 peptide for binding to B-catenin, separating the beads and causing
a dose-dependent decrease in the signal.

2. Co-Immunoprecipitation (Co-IP):
o Objective: To confirm the disruption of the [3-catenin/BCL9 interaction in a cellular context.

» Methodology: Lysates from cancer cells with active Wnt signaling (e.g., HCT116) are
incubated with ZW4864. An antibody against -catenin is used to pull down B-catenin and its
binding partners. The pulled-down proteins are then analyzed by Western blot using an
antibody for BCL9. A dose-dependent decrease in the amount of co-precipitated BCL9
indicates that ZW4864 disrupts the interaction.

3. TOPFlash/FOPFlash Luciferase Reporter Assay:
o Objective: To quantify the inhibition of 3-catenin-mediated gene transcription.

» Methodology: Cells (e.g., SW480) are co-transfected with a TOPFlash plasmid (containing
multiple TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid. A
FOPFlash plasmid with mutated binding sites is used as a negative control. Treatment with
Z\W4864 is expected to decrease luciferase activity in a dose-dependent manner, indicating
suppression of B-catenin signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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